2-(5-Chlorothiophene-2-sulfonamido)benzoic acid
Description
2-(5-Chlorothiophene-2-sulfonamido)benzoic acid is a sulfonamide derivative characterized by a benzoic acid backbone linked to a 5-chlorothiophene-2-sulfonamide group. The chlorothiophene moiety introduces electronic and steric effects that may influence biological activity and molecular interactions.
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYXNQFKHRDMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid typically involves the sulfonation of 5-chlorothiophene followed by the coupling with benzoic acid derivatives. One common method involves the reaction of 5-chlorothiophene-2-sulfonamide with a benzoic acid derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and coupling reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) undergoes characteristic reactions influenced by its electron-withdrawing nature and hydrogen-bonding capabilities:
Hydrolysis
Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding 5-chlorothiophene-2-sulfonic acid and 2-aminobenzoic acid derivatives.
-
Conditions :
Alkylation/Acylation
The sulfonamide nitrogen reacts with electrophiles:
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Alkylation : Methyl iodide (CH₃I) in DMF with K₂CO₃ yields N-methylated products.
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Acylation : Acetic anhydride (Ac₂O) in pyridine produces N-acetyl derivatives.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH₃I | DMF, 60°C | N-Methyl | 68 |
| Acylation | Ac₂O | Pyridine, RT | N-Acetyl | 72 |
Benzoic Acid Group Reactions
The carboxylic acid group participates in acid-base and condensation reactions:
Esterification
Reaction with methanol (CH₃OH) under acidic conditions forms methyl esters:
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Conditions : H₂SO₄ (cat.), reflux, 4 hours.
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Yield : 80–85%.
Amide Formation
Coupling with amines (e.g., benzylamine) via EDCI/HOBt activation:
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective substitution:
Chlorination
Further chlorination at the 3-position of the thiophene ring occurs with Cl₂/FeCl₃:
Nitration
Nitration (HNO₃/H₂SO₄) targets the 4-position of the benzoic acid ring :
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the thiophene sulfonamide structure:
Suzuki Coupling
Reaction with aryl boronic acids (e.g., phenylboronic acid):
Reduction of Sulfonamide
LiAlH₄ reduces the sulfonamide to a thioether:
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Conditions : LiAlH₄ (3 equiv), THF, reflux, 6 hours.
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Yield : 50%.
Oxidation of Thiophene
H₂O₂/CH₃COOH oxidizes the thiophene ring to a sulfone:
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Conditions : 30% H₂O₂, CH₃COOH, 50°C, 4 hours.
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Yield : 70%.
Complexation with Metals
The sulfonamide and carboxylic acid groups chelate transition metals:
| Metal Ion | Conditions | Complex Stoichiometry | Application |
|---|---|---|---|
| Cu²⁺ | pH 7.4, RT | 1:1 (Ligand:Metal) | Antimicrobial studies |
| Fe³⁺ | Ethanol, 50°C | 2:1 | Catalysis |
Degradation Pathways
Stability studies under accelerated conditions reveal:
Scientific Research Applications
Chemical Synthesis
The compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. It can act as a reagent in substitution and oxidation reactions, resulting in products such as sulfoxides or sulfones depending on the reaction conditions used.
Enzyme Inhibition Studies
One of the notable applications of 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid is in enzyme inhibition research. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, thus inhibiting their activity. This property makes it a candidate for studying interactions with various enzymes, including insulin-regulated aminopeptidase (IRAP), which is associated with memory and learning improvements in animal models .
Allosteric Modulation
Recent studies have highlighted its potential as an allosteric modulator for receptors such as MrgX1, which is a target for chronic pain treatment. In a series of experiments, derivatives of this compound were synthesized and evaluated for their ability to enhance receptor activity without directly activating them. This approach could lead to new non-opioid pain management therapies .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations that require specific reactivity or stability characteristics.
Potency and Pharmacokinetics
A study focused on enhancing the potency of compounds similar to this compound demonstrated significant improvements in pharmacokinetic properties through structural modifications. These modifications aimed to reduce oxidative metabolism while maintaining or enhancing biological activity .
| Compound | Potency Increase | Clearance Rate (mL/min/kg) | Brain/Plasma Ratio |
|---|---|---|---|
| 6c | 8-fold | 14.1 | 0.32 |
| 8e | Improved | Low | 0.20 |
This table summarizes findings from pharmacokinetic studies where compounds were assessed for their ability to penetrate the blood-brain barrier and their overall clearance rates .
Inhibition of Insulin-Regulated Aminopeptidase
Research has shown that compounds similar to this compound can inhibit IRAP effectively, suggesting potential applications in cognitive enhancement therapies . The inhibition mechanism involves competitive binding at the enzyme's active site, leading to improved learning outcomes in experimental models.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzoic Acid and Sulfonamide Moieties
Key structural variations among related compounds include substitutions on the benzoic acid ring and the sulfonamide aromatic group. These modifications significantly alter physicochemical properties and bioactivity:
*Calculated based on chemical formulas.
- Electronic and Steric Effects: The 5-chlorothiophene group in the target compound introduces electron-withdrawing effects and steric bulk compared to phenyl or iodophenyl groups. This may enhance binding to target proteins (e.g., enzymes like methionine aminopeptidase 2, implied in ).
- Hydrogen Bonding and Crystal Packing : Carboxylic acid groups in 5-Benzenesulfonamido-2-chlorobenzoic acid form R₂²(8) dimers via O–H···O interactions, while the absence of a carboxylic acid in 5-chlorothiophene derivatives may reduce crystallinity .
- Biological Activity : Iodine-substituted analogs (e.g., 2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid) exhibit specific antitumor activity, suggesting halogen size and electronegativity modulate target affinity .
Biological Activity
2-(5-Chlorothiophene-2-sulfonamido)benzoic acid is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The presence of the thiophene ring enhances its hydrophobic interactions with proteins, further influencing its biological effects.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by competing with substrates or binding to active sites.
- Protein Interactions : The thiophene ring allows for significant interactions with hydrophobic pockets in proteins, increasing binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for several enzymes, including:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis and is a target for antimicrobial agents. Compounds structurally similar to this compound have shown promising inhibitory effects against DHFR .
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various bacterial strains. Notable findings include:
- Effective against Gram-positive and Gram-negative bacteria : Studies have shown that derivatives of similar compounds exhibit significant antibacterial activity, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Case Studies
- Inhibition of GABA-AT : A related study on sulfonamide derivatives indicated potential therapeutic applications for neurological diseases by inhibiting GABA aminotransferase (GABA-AT), leading to elevated levels of GABA in the brain .
- Antitumor Activity : Compounds similar in structure have demonstrated anticancer properties by affecting cell proliferation pathways in various cancer cell lines, suggesting that this compound may also possess antitumor capabilities .
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Inhibits DHFR effectively (IC50 = 2.8 µM) |
| Study 2 | Antimicrobial | Significant activity against Staphylococcus aureus and Escherichia coli (MIC = 1.27 µM) |
| Study 3 | Antitumor | Shows cytotoxic effects on colorectal carcinoma cell line (HCT116), IC50 = 4.53 µM |
Q & A
Basic: What are the key synthetic pathways for 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid?
Methodological Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. A common approach includes:
Sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with an amine-functionalized benzoic acid derivative.
Acid-base workup to isolate the sulfonamido intermediate.
Purification via recrystallization or column chromatography to achieve high purity .
Key intermediates, such as 5-chlorothiophene-2-sulfonyl chloride, are critical for ensuring regioselectivity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like disubstituted byproducts .
Advanced: How can reaction yields be optimized for sulfonamido bond formation?
Methodological Answer:
Yield optimization requires:
- Controlled stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amino-benzoic acid derivative prevents over-sulfonylation.
- Catalytic base addition : Triethylamine or pyridine enhances nucleophilic attack by deprotonating the amine group .
- Real-time monitoring : HPLC or TLC tracks reaction progress to terminate at peak product formation. Computational tools (e.g., DFT) can predict reactive sites and transition states to guide experimental design .
Basic: What spectroscopic techniques are used for structural validation?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., sulfonamide NH at ~10-12 ppm) and aromatic ring substitution patterns .
- IR Spectroscopy : Confirms sulfonamide (S=O stretches at ~1350-1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500-3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., Cl and S signatures) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-crystal growth : Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) yields diffraction-quality crystals.
- SHELX refinement : The SHELXL software suite refines crystallographic data to resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and carboxylic acid groups) .
- Density Functional Theory (DFT) : Cross-validates experimental bond lengths/angles with theoretical models (e.g., B3LYP functional) .
Basic: What preliminary biological screening assays are applicable?
Methodological Answer:
- Enzyme inhibition assays : Test interactions with carbonic anhydrase or cyclooxygenase isoforms, common targets for sulfonamide derivatives.
- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess baseline toxicity .
- Solubility studies : Measure logP values to predict bioavailability in physiological media .
Advanced: How can molecular docking elucidate mechanism of action?
Methodological Answer:
- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., EGFR kinases, bacterial dihydropteroate synthase).
- Ligand preparation : Optimize protonation states and tautomers using tools like Open Babel.
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities and key interactions (e.g., hydrogen bonds with Arg residues). Validate with mutagenesis studies .
Basic: How does the chlorothiophene moiety influence electronic properties?
Methodological Answer:
- Electron-withdrawing effects : The Cl substituent reduces electron density on the thiophene ring, enhancing sulfonamide acidity (pKa ~8-10).
- Conjugation effects : The thiophene sulfur participates in π-conjugation, stabilizing the sulfonamido group and influencing UV-Vis absorption spectra .
Advanced: What strategies mitigate stability issues in aqueous media?
Methodological Answer:
- pH buffering : Maintain solutions at pH 6-8 to prevent hydrolysis of the sulfonamido bond.
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.
- Degradation profiling : Use LC-MS to identify hydrolysis byproducts (e.g., free benzoic acid) and adjust formulation accordingly .
Basic: How to compare reactivity with analogous sulfonamido-benzoic acids?
Methodological Answer:
- Structural analogs : Compare with compounds like 2-chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid (PubChem CID 135565064) to assess substituent effects on solubility and bioactivity.
- Reactivity scales : Use Hammett constants (σ) for substituents (e.g., Cl: σₚ=+0.23) to predict electronic effects on reaction rates .
Advanced: Can machine learning predict novel derivatives with enhanced activity?
Methodological Answer:
- Dataset curation : Compile structural and bioactivity data from PubChem or ChEMBL for QSAR modeling.
- Feature selection : Include descriptors like topological polar surface area (TPSA) and molar refractivity.
- Model training : Train random forest or neural network models on platforms like KNIME to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
